3-Methyl-2-phenyl-8-[(4-phenyl-1-piperazinyl)carbonyl]-4H-chromen-4-one 3-Methyl-2-phenyl-8-[(4-phenyl-1-piperazinyl)carbonyl]-4H-chromen-4-one
Brand Name: Vulcanchem
CAS No.: 878583-73-4
VCID: VC0357479
InChI: InChI=1S/C27H24N2O3/c1-19-24(30)22-13-8-14-23(26(22)32-25(19)20-9-4-2-5-10-20)27(31)29-17-15-28(16-18-29)21-11-6-3-7-12-21/h2-14H,15-18H2,1H3
SMILES: CC1=C(OC2=C(C1=O)C=CC=C2C(=O)N3CCN(CC3)C4=CC=CC=C4)C5=CC=CC=C5
Molecular Formula: C27H24N2O3
Molecular Weight: 424.5g/mol

3-Methyl-2-phenyl-8-[(4-phenyl-1-piperazinyl)carbonyl]-4H-chromen-4-one

CAS No.: 878583-73-4

Main Products

VCID: VC0357479

Molecular Formula: C27H24N2O3

Molecular Weight: 424.5g/mol

3-Methyl-2-phenyl-8-[(4-phenyl-1-piperazinyl)carbonyl]-4H-chromen-4-one - 878583-73-4

CAS No. 878583-73-4
Product Name 3-Methyl-2-phenyl-8-[(4-phenyl-1-piperazinyl)carbonyl]-4H-chromen-4-one
Molecular Formula C27H24N2O3
Molecular Weight 424.5g/mol
IUPAC Name 3-methyl-2-phenyl-8-(4-phenylpiperazine-1-carbonyl)chromen-4-one
Standard InChI InChI=1S/C27H24N2O3/c1-19-24(30)22-13-8-14-23(26(22)32-25(19)20-9-4-2-5-10-20)27(31)29-17-15-28(16-18-29)21-11-6-3-7-12-21/h2-14H,15-18H2,1H3
Standard InChIKey HIYMYXVJSYBSMS-UHFFFAOYSA-N
SMILES CC1=C(OC2=C(C1=O)C=CC=C2C(=O)N3CCN(CC3)C4=CC=CC=C4)C5=CC=CC=C5
Canonical SMILES CC1=C(OC2=C(C1=O)C=CC=C2C(=O)N3CCN(CC3)C4=CC=CC=C4)C5=CC=CC=C5
PubChem Compound 16302168
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator